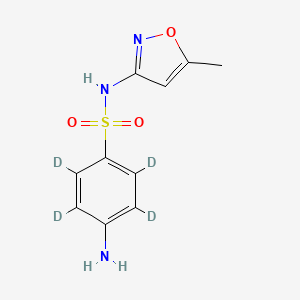

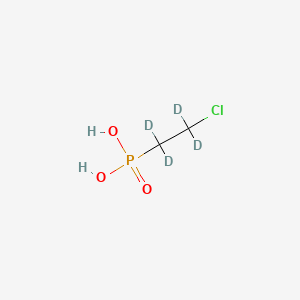

(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” is a chemical compound with the molecular formula C2H6ClO3P . It is also known by other names such as Ethephon-d4, 2-Chloroethanephosphonic-d4 Acid, Romtrel-d4, Tomathrel-d4 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of phosphonic acids, including “(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid”, can be achieved through various methods. One of the most common methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis . Other methods include the synthesis from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The exact mass of the molecule is 147.9994157 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” include a molecular weight of 148.52 g/mol . The compound has a complexity of 86.9 and a topological polar surface area of 57.5 Ų . It has two hydrogen bond donor counts and three hydrogen bond acceptor counts .

Aplicaciones Científicas De Investigación

Agriculture: Enhancing Plant Growth and Metabolite Biosynthesis

Ethephon-d4 is widely used in agriculture to regulate plant growth and metabolism. A study on Stevia rebaudiana showed that Ethephon-d4 application at various concentrations significantly influenced leaf biomass and metabolite biosynthesis . The application of Ethephon-d4 on seeds and seedlings notably increased the production of steviol glycosides, compounds that are beneficial for diabetic patients due to their sweetness and non-impact on blood glucose levels .

Horticulture: Improving Nut Quality and Postharvest Life

In horticulture, Ethephon-d4 plays a crucial role in the ripening process and quality improvement of nuts. Research on macadamia nuts revealed that preharvest Ethephon-d4 application affected biochemical components and polyphenol oxidase activity, which are critical for the nut’s shelf life and quality .

Crop Science: Modulating Nitrogen Utilization Efficiency

Ethephon-d4 has been found to reduce nitrogen uptake in maize but improve nitrogen utilization efficiency (NUE). A three-year field study demonstrated that Ethephon-d4 applications altered NUE indices, such as agronomic efficiency and recovery efficiency, which are vital for sustainable crop production .

Phytochemistry: Enhancing Secondary Metabolite Production

Ethephon-d4 is instrumental in increasing the production of secondary metabolites in plants. For instance, its application on Stevia rebaudiana seeds and seedlings significantly boosted the content of steviol glycosides, sucrose, glucose, and fructose in the leaves .

Plant Physiology: Regulating Senescence and Abscission

Ethephon-d4 induces senescence and abscission in plants, which is essential for the timely harvest of crops. It triggers responses such as leaf and hull senescence, stem elongation, and fruit and nut abscission, optimizing the harvesting process .

Food Science: Enhancing Sweetener Production

In the food industry, Ethephon-d4’s role in enhancing the production of natural sweeteners like steviol glycosides is significant. These sweeteners are a healthier alternative to synthetic sweeteners, especially for diabetic individuals .

Mecanismo De Acción

Target of Action

The primary target of Ethephon-d4 is the rubber tree (Hevea brasiliensis) . Ethephon, the non-deuterated form of Ethephon-d4, is commonly used to enhance latex productivity in rubber trees .

Mode of Action

Ethephon-d4, like Ethephon, is an ethylene generator . Ethylene is a plant hormone that triggers diverse responses in plants, such as fruit ripening, leaf senescence, stem elongation, and nut abscission . Ethephon-d4 might influence the formation of the actin cytoskeleton at the end of laticifers by regulating the expression of profilin and formin, thereby delaying laticifer plugging .

Biochemical Pathways

Ethephon-d4 affects several biochemical pathways. The acceleration of glycolytic pathway supplying precursors for the biosynthesis of isopentenyl pyrophosphate (IPP) and natural rubber is a major effect of Ethephon-d4 . It also affects the Calvin cycle, a photosynthetic carbon fixation pathway .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .

Result of Action

The application of Ethephon-d4 can lead to increased latex production in rubber trees . This is primarily due to the acceleration of latex regeneration and the prolongation of the flow of latex .

Propiedades

IUPAC Name |

(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)